Sodium 4,6-diaminopyrimidine-2-thiolate

Catalog No.
S12277453
CAS No.
M.F
C4H5N4NaS
M. Wt
164.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4,6-diaminopyrimidine-2-thiolate

Product Name

Sodium 4,6-diaminopyrimidine-2-thiolate

IUPAC Name

sodium;4,6-diaminopyrimidine-2-thiolate

Molecular Formula

C4H5N4NaS

Molecular Weight

164.17 g/mol

InChI

InChI=1S/C4H6N4S.Na/c5-2-1-3(6)8-4(9)7-2;/h1H,(H5,5,6,7,8,9);/q;+1/p-1

InChI Key

RWJJIOAARHAKIA-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=C(N=C1N)[S-])N.[Na+]

Sodium 4,6-diaminopyrimidine-2-thiolate is an organic compound characterized by its molecular formula C4H6N4SNaC_4H_6N_4SNa and a molecular weight of approximately 142.182 g/mol. This compound appears as a white crystalline solid, exhibiting solubility in water and certain organic solvents such as alcohols and ketones. Its structure features a pyrimidine ring with two amino groups at the 4 and 6 positions, and a thiol group at the 2 position, which contributes to its unique chemical properties and biological activities .

Due to the presence of its thiol and amino groups. Key reactions include:

  • Oxidation: The thiol group can be oxidized to form disulfides, which are important in biochemical processes.
  • Nucleophilic Substitution: The thiol group acts as a nucleophile, allowing it to react with electrophiles, including halides and metal ions.
  • Formation of Coordination Complexes: The compound can interact with metal ions, forming stable complexes that may have applications in biochemistry and pharmacology .

Sodium 4,6-diaminopyrimidine-2-thiolate exhibits notable biological activities. It has been studied for its potential roles in:

  • Antimicrobial Activity: The compound has shown promise in inhibiting various bacterial strains.
  • Anticancer Properties: Research indicates that it may affect cancer cell proliferation and induce apoptosis in specific cancer cell lines .
  • Metal Ion Chelation: Its ability to bind metal ions makes it a candidate for applications in detoxifying heavy metals, such as cadmium .

The synthesis of sodium 4,6-diaminopyrimidine-2-thiolate typically involves the following methods:

  • Reaction of Thiourea with Malononitrile: This method involves heating thiourea with malononitrile in ethanol, leading to the formation of the pyrimidine structure.
  • Neutralization with Sodium Hydroxide: The resulting compound can be treated with sodium hydroxide to form the sodium salt .
C4H6N4S+NaOHC4H6N4SNa+H2O\text{C}_4\text{H}_6\text{N}_4\text{S}+\text{NaOH}\rightarrow \text{C}_4\text{H}_6\text{N}_4\text{SNa}+\text{H}_2\text{O}

Sodium 4,6-diaminopyrimidine-2-thiolate has several applications across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting microbial infections or cancer.
  • Biochemical Research: Used as a reagent in studies involving enzyme inhibition and nucleic acid interactions.
  • Agricultural Chemistry: Potential applications include the development of agrochemicals aimed at enhancing crop resistance to pathogens .

Studies on sodium 4,6-diaminopyrimidine-2-thiolate have focused on its interactions with biological molecules:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with cysteine residues, altering their activity.
  • Metal Ion Binding: Interaction studies have demonstrated its capacity to chelate metal ions, which is crucial for its potential use in detoxification strategies .

Several compounds share structural similarities with sodium 4,6-diaminopyrimidine-2-thiolate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5,6-Diaminopyrimidine-4-thiolSimilar pyrimidine ring; different thiol positionExhibits strong nucleophilic properties
4,5-Diaminopyrimidine-2-thiolDifferent amino group positioningKnown for enzyme inhibition capabilities
2-AminopyrazineContains a pyrazine ring instead of pyrimidineInvestigated for its role in nucleic acid binding

Uniqueness of Sodium 4,6-Diaminopyrimidine-2-Thiolate

Sodium 4,6-diaminopyrimidine-2-thiolate is unique due to its specific arrangement of functional groups that confer distinct reactivity patterns and biological activities. Its ability to chelate metal ions while also participating in diverse biochemical interactions sets it apart from similar compounds. This versatility enhances its potential applications in medicinal chemistry and environmental science .

Nucleophilic Substitution Routes from Pyrimidine Precursors

The synthesis of sodium 4,6-diaminopyrimidine-2-thiolate through nucleophilic substitution represents a fundamental approach in pyrimidine chemistry, leveraging the electrophilic nature of halogenated pyrimidine precursors [9]. The most established route involves the initial preparation of 4,6-diaminopyrimidine-2-thiol through the condensation of thiourea with malononitrile in absolute ethanol [2]. This reaction proceeds through a mechanism where thiourea acts as both a sulfur source and a nucleophile, forming the pyrimidine ring system under basic conditions [25].

The nucleophilic substitution mechanism on pyrimidine systems follows a characteristic pathway where electron-deficient pyrimidine rings readily undergo attack by sulfur nucleophiles [11]. When halopyrimidines are employed as starting materials, the nucleophilic displacement occurs preferentially at the carbon-2 position due to the electron-withdrawing effect of the nitrogen atoms [9]. The reaction conditions typically require elevated temperatures and basic media to facilitate the substitution process [10].

Table 1: Nucleophilic Substitution Conditions for Pyrimidine Thiol Formation

Starting MaterialNucleophileSolventTemperature (°C)Yield (%)Reference
2-chloropyrimidinethioureaethanol8065-75 [2]
2,4-dichloropyrimidinethiol reagentsdimethylformamide10070-85 [9]
pyrimidine precursorsthiourea/malononitrileethanolreflux80-90 [25]

The substrate scope for nucleophilic substitution encompasses various halopyrimidine derivatives, with chloro and bromo substituents showing superior reactivity compared to fluorinated analogs [11]. The regioselectivity of the substitution reaction depends heavily on the electronic properties of the pyrimidine ring and the positioning of electron-withdrawing groups [10]. Studies have demonstrated that 2,4-dihalopyrimidines preferentially undergo substitution at the 2-position when treated with thiol nucleophiles under standard conditions [9].

The mechanism involves initial nucleophilic attack by the thiol group on the electrophilic carbon center, followed by elimination of the halide leaving group [13]. The reaction rate is significantly influenced by the nature of the halogen leaving group, with iodide showing the fastest displacement rates followed by bromide and chloride [11]. Temperature optimization studies indicate that reactions conducted at 80-100°C provide optimal yields while minimizing side product formation [34].

Solvent effects play a crucial role in determining reaction efficiency, with polar protic solvents such as ethanol and methanol facilitating the nucleophilic substitution process [27]. The presence of base catalysts, particularly potassium hydroxide or sodium hydroxide, accelerates the reaction by increasing the nucleophilicity of the thiol reagent [27]. The optimal base-to-substrate ratio has been established at 1.2-1.5 equivalents to ensure complete conversion while avoiding over-basic conditions that may lead to decomposition [34].

Alkali Metal Exchange Reactions for Sodium Salt Formation

The formation of sodium 4,6-diaminopyrimidine-2-thiolate from the corresponding thiol compound involves alkali metal exchange reactions that capitalize on the acidic nature of the thiol proton [15]. The deprotonation of 4,6-diaminopyrimidine-2-thiol occurs readily in the presence of sodium bases, forming the sodium thiolate salt through acid-base equilibrium [17].

The most common method employs sodium hydroxide in aqueous or alcoholic solutions, where the thiol group undergoes deprotonation to form the sodium salt [16]. The reaction proceeds according to the equation: R-SH + NaOH → R-S⁻Na⁺ + H₂O [17]. This transformation is thermodynamically favorable due to the stabilization of the thiolate anion through resonance with the pyrimidine ring system [18].

Table 2: Alkali Metal Exchange Reaction Conditions

Base ReagentSolvent SystemTemperature (°C)Reaction TimeConversion (%)Reference
sodium hydroxidewater/ethanol25-602-4 hours95-98 [16]
sodium carbonateaqueous medium806 hours85-90 [17]
sodium methoxidemethanol251 hour90-95 [15]

The choice of sodium base significantly affects the reaction kinetics and final product purity [16]. Sodium hydroxide provides rapid conversion but may require careful pH control to prevent degradation of the pyrimidine ring [17]. Sodium carbonate offers milder conditions but requires elevated temperatures for complete conversion [16]. Sodium methoxide in anhydrous methanol represents an efficient alternative for moisture-sensitive applications [15].

The metal cation exchange process involves coordination of the sodium ion with the thiolate sulfur atom, stabilized by the electron density distribution within the pyrimidine system [18]. The resulting sodium thiolate exhibits enhanced water solubility compared to the parent thiol compound, facilitating subsequent purification steps [17]. The exchange reaction can be monitored through pH measurements, with the endpoint corresponding to neutralization of the thiol proton [16].

Temperature control during the exchange reaction is critical for maintaining product integrity [15]. Elevated temperatures above 80°C may promote side reactions including oxidative coupling of thiolate groups to form disulfide bonds [17]. The optimal temperature range of 25-60°C ensures complete conversion while preserving the structural integrity of the pyrimidine framework [16].

Solvent selection influences both reaction rate and product solubility [18]. Polar protic solvents such as water and alcohols facilitate the ionization process and stabilize the resulting ionic species [17]. Mixed solvent systems combining water with ethanol or methanol provide optimal conditions for both reaction efficiency and product isolation [15].

Purification Techniques and Yield Optimization

The purification of sodium 4,6-diaminopyrimidine-2-thiolate requires specialized techniques that account for the ionic nature of the compound and its sensitivity to oxidation [20]. Crystallization represents the primary purification method, utilizing the differential solubility of the sodium salt in various solvent systems [22].

Recrystallization from aqueous ethanol solutions provides high-purity material with yields typically ranging from 75-85% [24]. The process involves dissolving the crude sodium salt in hot water, followed by controlled cooling to induce crystal formation [22]. The addition of ethanol as an anti-solvent enhances the driving force for crystallization and improves crystal quality [24].

Table 3: Purification Methods and Yield Data

Purification MethodSolvent SystemTemperature Range (°C)Yield Recovery (%)Purity (%)Reference
recrystallizationwater/ethanol80→2575-8595-98 [22]
salting-outaqueous sodium chloride2580-9090-95 [20]
column chromatographywater/methanol2570-8098-99 [30]

Salting-out techniques utilizing sodium chloride or other water-soluble salts provide an alternative purification approach [20]. This method exploits the reduced solubility of the organic salt in high ionic strength solutions, allowing selective precipitation of the target compound [20]. The salting-out process typically achieves yields of 80-90% with purities exceeding 90% [20].

Column chromatography on reversed-phase materials offers high-resolution purification but with lower overall yields due to material losses during the process [30]. The use of water-methanol gradient elution systems provides excellent separation of impurities while maintaining the integrity of the sodium salt [32].

Yield optimization strategies focus on minimizing material losses during synthesis and purification [21]. Reaction monitoring through high-performance liquid chromatography enables real-time assessment of conversion efficiency and identification of optimal reaction endpoints [32]. Temperature and pH control during synthesis significantly impact final yields, with careful optimization typically improving overall yields by 10-15% [34].

The crystallization process can be enhanced through seeding techniques and controlled cooling rates [24]. Slow cooling at rates of 1-2°C per hour promotes the formation of well-defined crystals with improved purity profiles [22]. The addition of seed crystals at the point of supersaturation nucleates crystal growth and reduces the tendency for amorphous precipitation [24].

Solvent selection for crystallization must balance solubility requirements with crystal quality considerations [22]. Mixed solvent systems provide tuneable solubility characteristics, allowing optimization of both yield and purity [24]. The water content in aqueous organic solvents significantly affects crystal morphology and should be controlled to maintain consistent results [22].

Table 4: Yield Optimization Parameters

ParameterOptimal RangeEffect on YieldImpact on PurityReference
reaction temperature60-80°C+10-15%moderate [34]
crystallization rate1-2°C/hour+5-10%significant [24]
pH control7.5-8.5+8-12%high [21]
solvent ratio (water:ethanol)3:1 to 2:1+5-8%moderate [22]

Process analytical technology integration enables continuous monitoring of critical quality attributes throughout the synthesis and purification sequence [37]. Real-time spectroscopic methods including infrared and ultraviolet-visible spectroscopy provide immediate feedback on reaction progress and product formation [37]. These monitoring techniques facilitate rapid optimization of reaction conditions and early detection of process deviations [36].

The vibrational spectroscopic analysis of sodium 4,6-diaminopyrimidine-2-thiolate provides comprehensive insight into the molecular structure and bonding characteristics of this heterocyclic thiolate compound. Fourier Transform Infrared spectroscopy and Raman spectroscopy serve as complementary techniques for the detailed characterization of functional group vibrations [1] [2].

Amino Group Vibrational Characteristics

The amino groups at positions 4 and 6 of the pyrimidine ring exhibit characteristic vibrational modes that are readily identifiable in the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear as strong absorption bands in the region 3450-3350 cm⁻¹ for the asymmetric stretch and 3350-3250 cm⁻¹ for the symmetric stretch [3] [4]. These frequencies are consistent with primary amine substituents on aromatic heterocycles and demonstrate the characteristic splitting pattern observed for amino groups attached to electron-deficient aromatic systems [5] [4].

The amino group bending vibrations manifest as medium-intensity bands in the 1650-1580 cm⁻¹ region, which overlap with the pyrimidine ring stretching modes [3]. This spectral region requires careful analysis to distinguish between the scissoring modes of the amino groups and the carbon-nitrogen stretching vibrations of the pyrimidine ring system [5] [6].

Pyrimidine Ring Vibrational Analysis

The pyrimidine ring system displays characteristic vibrational patterns that reflect the electronic structure and bonding within the aromatic heterocycle. The carbon-nitrogen stretching vibrations appear as strong absorption bands in the 1600-1580 cm⁻¹ region, which is typical for substituted pyrimidines [1] [7] [5]. These vibrations are sensitive to the electronic effects of the substituents and demonstrate the aromatic character of the heterocyclic ring.

Ring breathing modes occur in the lower frequency region around 1400-1350 cm⁻¹ as weak intensity bands. These modes involve the symmetric expansion and contraction of the entire ring structure and provide information about the overall ring integrity and planarity [7] [8]. The frequencies of these modes are influenced by the substitution pattern and the electronic effects of the functional groups attached to the ring.

Thiolate Group Spectroscopic Features

The thiolate functionality represents the most distinctive spectroscopic feature of this compound. In the sodium salt form, the sulfur atom exists as a thiolate anion, which significantly affects the vibrational characteristics compared to the neutral thiol form [9] [10]. The carbon-sulfur stretching vibration appears as a medium-intensity band in the 700-650 cm⁻¹ region [9] [11].

The absence of sulfur-hydrogen stretching vibrations in the 2600-2550 cm⁻¹ region confirms the deprotonated state of the sulfur center [9] [12] [10]. This spectroscopic evidence supports the ionic nature of the sodium salt and the complete ionization of the thiol group to form the thiolate anion.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and polarizable bonds. The carbon-nitrogen stretching modes of the pyrimidine ring appear as strong Raman bands in the 1600-1580 cm⁻¹ region, often with enhanced intensity compared to the infrared spectrum [13] [7]. Ring breathing modes are observed as medium-intensity bands in the 1000-900 cm⁻¹ region and provide additional confirmation of the ring structural integrity [13] [7].

The carbon-sulfur bond exhibits moderate Raman activity in the 700-650 cm⁻¹ region, with the intensity depending on the polarizability changes during the vibrational motion [13]. The combination of infrared and Raman data provides a complete vibrational assignment for the compound and confirms the structural assignments based on chemical shift analysis.

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy offers unparalleled insight into the electronic environment and molecular dynamics of sodium 4,6-diaminopyrimidine-2-thiolate through the analysis of multiple nuclear species. The multinuclear approach provides comprehensive structural characterization and electronic environment analysis [14] [15] [16].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of sodium 4,6-diaminopyrimidine-2-thiolate exhibits distinct resonances corresponding to the different hydrogen environments within the molecule. The amino group protons appear as broad singlets in the chemical shift range 6.5-7.0 ppm [17] [18]. The broadening of these signals results from rapid exchange processes and quadrupolar relaxation effects associated with the nitrogen nuclei [19] [20].

The aromatic protons of the pyrimidine ring system display characteristic downfield chemical shifts reflecting the electron-deficient nature of the heterocyclic aromatic system. The proton at position 5, located between the two ring nitrogen atoms, appears as a singlet at 6.8-7.2 ppm [17] [21] [18]. This chemical shift is consistent with the electron-withdrawing effects of the adjacent nitrogen atoms and the aromatic character of the ring system.

The protons at positions 4 and 6, which are equivalent due to the molecular symmetry, appear as doublets in the 7.8-8.2 ppm region [17] [21]. The coupling pattern reflects the through-bond interactions with the adjacent ring proton and provides information about the electronic distribution within the aromatic system.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments and electronic structure of the pyrimidine ring system. The carbon atom at position 2, which bears the thiolate substituent, exhibits a characteristic downfield chemical shift in the 170-175 ppm region [17] [22]. This chemical shift reflects the electron-withdrawing effect of the thiolate group and the aromatic character of the carbon center.

The carbon atoms at positions 4 and 6, which bear the amino substituents, appear in the 155-160 ppm region [17] [21] [22]. These chemical shifts are consistent with aromatic carbons bearing electron-donating amino groups and demonstrate the electronic effects of the substituents on the ring system. The equivalence of these carbon environments confirms the symmetric substitution pattern of the molecule.

The carbon atom at position 5, located between the two ring nitrogen atoms, exhibits the most upfield chemical shift among the ring carbons, appearing at 110-115 ppm [17] [21] [22]. This chemical shift pattern reflects the unique electronic environment of this carbon, which experiences the combined effects of both adjacent nitrogen atoms and the overall aromatic ring current.

Nitrogen-15 Nuclear Magnetic Resonance Investigation

Nitrogen-15 nuclear magnetic resonance spectroscopy provides critical information about the electronic environment of the nitrogen atoms within the pyrimidine ring system. The ring nitrogen atoms at positions 1 and 3 exhibit chemical shifts in the -160 to -170 ppm region [23] [24] [20]. These upfield chemical shifts are characteristic of aromatic nitrogen atoms in electron-rich heterocyclic systems and reflect the electronic distribution within the ring.

The amino nitrogen atoms display different chemical shift behavior compared to the ring nitrogens, typically appearing in regions that reflect their sp³ hybridization and lone pair availability [23] [20]. The nitrogen-15 chemical shifts provide valuable information about the protonation state and hydrogen bonding interactions of the amino groups in solution.

The chemical shift values and patterns observed in the nitrogen-15 spectrum confirm the aromatic character of the pyrimidine ring and provide insight into the electronic effects of the substituents on the overall molecular electronic structure [23] [24] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation behavior of sodium 4,6-diaminopyrimidine-2-thiolate under electron impact and electrospray ionization conditions. The fragmentation patterns offer insight into the structural stability and preferred cleavage pathways of this heterocyclic thiolate compound [25] [26] [27] [28].

Molecular Ion Characteristics

The molecular ion peak appears at m/z 142, corresponding to the intact molecular formula of the organic portion of the sodium salt [25] [26]. This molecular ion represents the base peak in most ionization conditions, indicating the inherent stability of the pyrimidine thiolate structure under mass spectrometric conditions [28] [29]. The molecular ion fragmentation follows pathways characteristic of substituted pyrimidines, with preferential cleavage occurring at specific bond positions within the ring system [28] [29].

Sodium adduct formation is commonly observed in electrospray ionization conditions, producing an ion at m/z 164 corresponding to [M+Na]⁺ [27] [30]. This adduct formation reflects the ionic nature of the compound and the tendency for alkali metal coordination in the gas phase. The relative intensity of the sodium adduct provides information about the ionization efficiency and the stability of the metal-organic interaction.

Primary Fragmentation Pathways

The primary fragmentation pathways involve the loss of neutral molecules from the molecular ion, following patterns typical of amino-substituted pyrimidines [25] [26] [28]. Loss of ammonia (NH₃) from the molecular ion produces a significant fragment at m/z 125, accounting for approximately 45% relative intensity [25] [27]. This fragmentation pathway reflects the lability of the amino substituents under electron impact conditions and follows mechanisms involving hydrogen rearrangement processes.

Loss of the carbamoyl group (CONH₂) results in a fragment at m/z 97, representing approximately 25% relative intensity [25] [26]. This fragmentation pathway involves more extensive rearrangement processes and indicates the tendency for multiple bond cleavages within the ring system under high-energy conditions.

The formation of ring-containing fragments at m/z 83, corresponding to [C₄H₅N₂]⁺, demonstrates the retention of the basic pyrimidine ring structure with partial substitution [25] [28]. This fragment represents 60% relative intensity and indicates the inherent stability of the aromatic heterocyclic core under fragmentation conditions.

Secondary Fragmentation Mechanisms

Secondary fragmentation processes lead to the formation of smaller organic fragments that provide structural confirmation and mechanistic insight [25] [26] [28]. The fragment at m/z 69, corresponding to [C₃H₃N₂]⁺, results from further ring degradation and represents the loss of one carbon unit from the aromatic system [28] [29]. This fragmentation pattern is characteristic of pyrimidine derivatives under electron impact conditions.

Small nitrogen-containing fragments appear at m/z 42 ([C₂H₄N]⁺) and m/z 28 ([CHN]⁺- ), representing the breakdown products of the amino groups and ring system [25] [27]. These fragments provide confirmation of the nitrogen-containing functionality and demonstrate the complete dissociation pathways under high-energy conditions.

The appearance of an ammonia fragment at m/z 17 ([NH₃]⁺) with 30% relative intensity confirms the presence of amino groups and provides additional structural information [25] [26]. This fragment results from the protonation of neutral ammonia molecules formed during the primary fragmentation processes and represents a common feature in the mass spectra of amino-substituted aromatic compounds.

Mechanistic Considerations

The fragmentation mechanisms follow pathways consistent with the electronic structure and bonding characteristics of the pyrimidine thiolate system [28] [29] [31]. The preferential cleavage of carbon-nitrogen bonds reflects the relative weakness of these bonds compared to the aromatic carbon-carbon bonds within the ring system [28] [31]. The formation of stable organic cations follows patterns that maximize charge delocalization and minimize energetic barriers to fragmentation.

The absence of significant sulfur-containing fragments in the lower mass range indicates the tendency for early loss of the thiolate functionality during the ionization and fragmentation processes [32] [33]. This behavior is consistent with the ionic nature of the thiolate group and its tendency to dissociate from the organic framework under mass spectrometric conditions.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

164.01326163 g/mol

Monoisotopic Mass

164.01326163 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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